JWH 018 6-methoxyindole analog

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

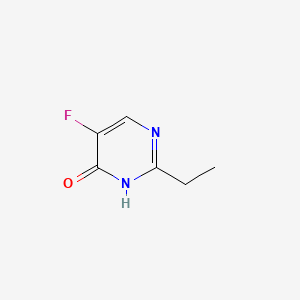

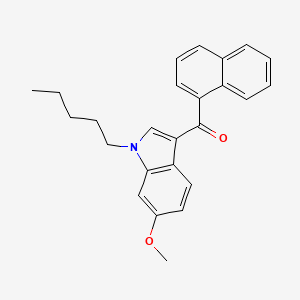

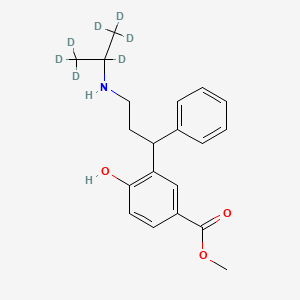

JWH 018 6-methoxyindole analog is a compound that is structurally similar to JWH 018 6-hydroxyindole metabolite . This compound is a urinary metabolite of the cannabinoid receptor agonist JWH 018 . The biological functions of this compound are currently unknown .

Molecular Structure Analysis

The molecular formula of this compound is C25H25NO2 . It has a formula weight of 371.5 . The formal name of the compound is (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone .It is soluble in DMF, DMSO, and ethanol at 20 mg/ml . The compound is stable for at least 5 years when stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Mass Spectrometric Differentiation of Metabolites : Kusano et al. (2016) developed a method for differentiating the positional isomers of hydroxyindole metabolites of JWH-018 using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique allowed for the regioisomeric differentiation of hydroxyindole metabolite isomers of JWH-018, which is crucial for identifying the position of the hydroxyl group on the indole ring in various synthetic cannabinoids (Kusano et al., 2016).

Identification in Herbal Products : Nakajima et al. (2012) identified two new compounds in herbal products, including a side-chain hydroxyl analogue of JWH-018. Their study underscores the importance of accurately identifying and quantifying such compounds in commercial products (Nakajima et al., 2012).

Urinary Metabolites Measurement : Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018 and its metabolites, providing evidence of clinical utility in detecting the use of synthetic cannabinoids (Moran et al., 2011).

Metabolite Analysis in Urine : Chimalakonda et al. (2011) identified primary metabolites of JWH-018 in human urine, emphasizing the importance of sensitive and precise analytical methods for trace analysis in forensic contexts (Chimalakonda et al., 2011).

Mass Spectral Studies : Thaxton et al. (2015) conducted electron ionization mass spectrometric (EI-MS) studies on JWH-018 and its deuterium-labeled analogues. Their research provides insights into the differentiation of this synthetic cannabinoid from other similar compounds (Thaxton et al., 2015).

In Vitro Metabolite Characterization : Gambaro et al. (2014) investigated the in vitro incubation of JWH-018 with human liver microsomes to identify principal metabolites, aiding in the detection of synthetic cannabinoid abusers (Gambaro et al., 2014).

Common Metabolite Identification : Lovett et al. (2013) identified a predominant metabolite found in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids, which could serve as a biomarker for their analysis (Lovett et al., 2013).

Legal Case Monitoring : Jang et al. (2013) monitored urinary metabolites of JWH-018 and JWH-073 in legal cases, highlighting the variability in concentration ratios of these metabolites and the challenges in determining specific synthetic cannabinoid ingestion (Jang et al., 2013).

Chemical Synthesis for Drug Testing : Beuck et al. (2011) synthesized potential in vivo metabolites of JWH-018 for LC-MS/MS-based drug testing, aiding in the detection and analysis of this synthetic cannabinoid (Beuck et al., 2011).

Pharmacokinetic Properties : Toennes et al. (2017) studied the pharmacokinetic properties of JWH-018 in serum after inhalation, providing insights into its absorption, distribution, metabolism, and excretion in the body (Toennes et al., 2017).

Wirkmechanismus

Target of Action

The primary target of the JWH 018 6-methoxyindole analog is the cannabinoid receptor . This compound is structurally similar to JWH 018 6-hydroxyindole metabolite, a urinary metabolite of the cannabinoid receptor agonist JWH 018 . The cannabinoid receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

The exact mode of action of the this compound is currently unknown . It is known that jwh 018, a compound structurally similar to the 6-methoxyindole analog, acts as a full agonist at both the cb1 and cb2 cannabinoid receptors . It is therefore plausible that the 6-methoxyindole analog may interact with its targets in a similar manner, leading to changes in the physiological processes regulated by the endocannabinoid system.

Biochemical Pathways

JWH 018 is known to mimic the body’s naturally-produced endocannabinoid hormones such as 2-AG and anandamide (AEA), which can exacerbate or inhibit nerve signaling .

Pharmacokinetics

The pharmacokinetic properties of the this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown

Result of Action

The molecular and cellular effects of the this compound’s action are currently unknown . Given its structural similarity to jwh 018, it is plausible that it may produce effects in animals similar to those of tetrahydrocannabinol (thc), a cannabinoid naturally present in cannabis .

Eigenschaften

IUPAC Name |

(6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWPINYSBSBWIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016891 |

Source

|

| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427325-49-2 |

Source

|

| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)